molecular formula C15H17N3O3S B4895577 Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate

Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate

Cat. No.: B4895577
M. Wt: 319.4 g/mol
InChI Key: VBELMEFIAPYZFJ-UHFFFAOYSA-N
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Description

Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro junction between a six-membered and a five-membered ring, with various functional groups including nitriles, a ketone, and an ester. The presence of these functional groups makes it a versatile molecule in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate typically involves multiple steps, starting from simpler precursors. One common route involves the reaction of a suitable nitrile with a spirocyclic ketone under acidic conditions. The reaction is often carried out in a solvent like toluene, with concentrated sulfuric acid as the catalyst . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the successful synthesis of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, while the ketone and ester groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 2-[(6,10-dicyano-7-oxo-8-azaspiro[4.5]dec-9-en-9-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-21-12(19)9-22-14-11(8-17)15(5-3-4-6-15)10(7-16)13(20)18-14/h10H,2-6,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBELMEFIAPYZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C2(CCCC2)C(C(=O)N1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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